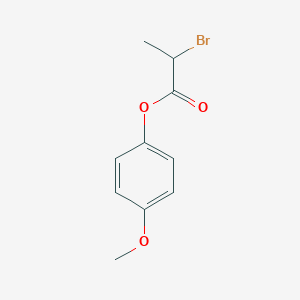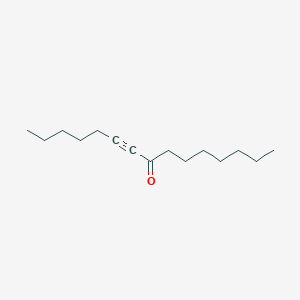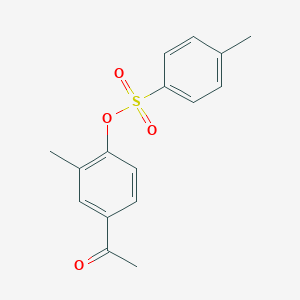![molecular formula C13H11I2NO3 B14130979 Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate CAS No. 73511-40-7](/img/structure/B14130979.png)
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of two iodine atoms at the 5 and 7 positions of the quinoline ring, which is linked to an ethyl acetate group through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate typically involves the iodination of quinoline derivatives followed by esterification. One common method includes the reaction of 5,7-diiodoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted quinoline derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce deiodinated quinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
科学研究应用
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate exerts its effects is largely dependent on its interaction with molecular targets. The iodine atoms and the quinoline ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The compound can interfere with biological pathways, leading to antimicrobial or anticancer effects.
相似化合物的比较
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate can be compared with other quinoline derivatives such as:
5,7-Dichloroquinolin-8-yl acetate: Similar in structure but with chlorine atoms instead of iodine, leading to different reactivity and biological activity.
8-Hydroxyquinoline: Lacks the ethyl acetate group and iodine atoms, resulting in distinct chemical and biological properties.
Quinoline N-oxides: Oxidized derivatives with different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which confer unique chemical reactivity and potential biological activity.
属性
CAS 编号 |
73511-40-7 |
|---|---|
分子式 |
C13H11I2NO3 |
分子量 |
483.04 g/mol |
IUPAC 名称 |
ethyl 2-(5,7-diiodoquinolin-8-yl)oxyacetate |
InChI |
InChI=1S/C13H11I2NO3/c1-2-18-11(17)7-19-13-10(15)6-9(14)8-4-3-5-16-12(8)13/h3-6H,2,7H2,1H3 |
InChI 键 |
FPPPOIGMYDDPDV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C2=C1N=CC=C2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


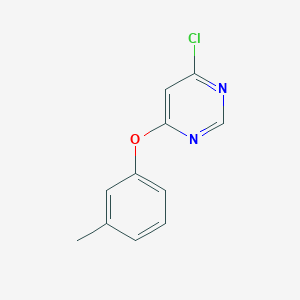
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)


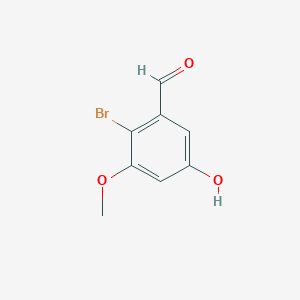
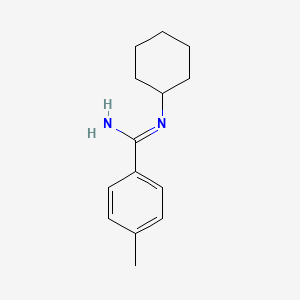
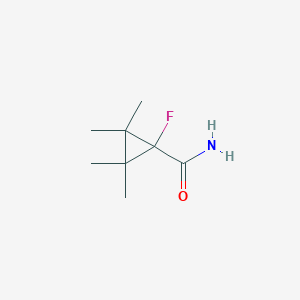
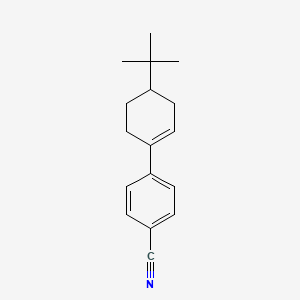

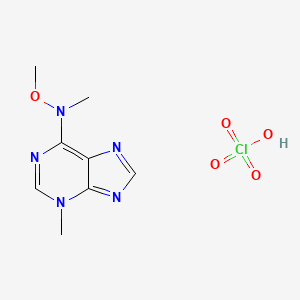
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
